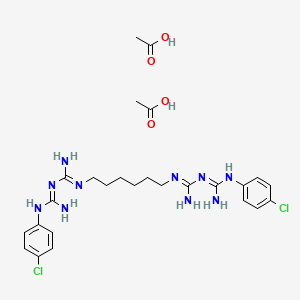

![molecular formula C13H19NO2 B2508825 cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol CAS No. 179601-65-1](/img/structure/B2508825.png)

cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol

Vue d'ensemble

Description

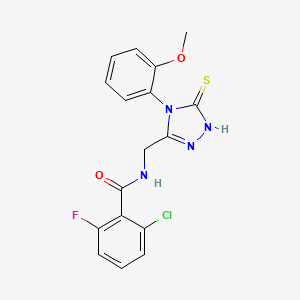

“Cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of pyrrolidine, a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The benzyl group is attached to one carbon of the ring, and a hydroxymethyl group is attached to another carbon .Physical And Chemical Properties Analysis

The physical and chemical properties of “cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol” are not detailed in the search results. The compound has a molecular weight of 221.3 .Applications De Recherche Scientifique

Electrochemical Oxidation for Stereoselective Coupling Reactions

In a study by Lennartz, Sadakane, and Steckhan (1999), the electrochemical oxidation of (R)-4-hydroxy-2-pyrrolidone, which shares structural similarities with cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, was investigated. This oxidation process is crucial for stereoselective N-acyliminium ion coupling reactions, a key step in organic synthesis. This research indicates the potential use of similar compounds in organic synthesis and stereoselective reactions (Lennartz, Sadakane, & Steckhan, 1999).

Structural Studies in Crystallography

Dayananda et al. (2012) conducted a study on triprolidinium, a compound structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol. The research focused on the crystal structure of triprolidinium, providing insights into the molecular interactions and structural conformation in crystalline states. This is relevant for understanding the physical and chemical properties of related compounds in the solid state (Dayananda et al., 2012).

Corrosion Inhibition

Ma et al. (2017) explored the use of triazole derivatives, which are structurally akin to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, as corrosion inhibitors for mild steel in acidic media. The study highlights the potential application of similar compounds in protecting metals from corrosion, which is vital in industrial applications (Ma et al., 2017).

Applications in Medicinal Chemistry

A study by Masila et al. (2020) on the synthesis of pyrrolidine derivatives of monoterpenes, including compounds structurally related to cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol, demonstrated their potential anti-microbial and anti-fungal activities. This suggests the possible use of such compounds in the development of new pharmaceuticals (Masila et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

[(3R,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-BETUJISGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(cis-1-Benzylpyrrolidine-3,4-diyl)dimethanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)

![Ethyl 2-(ethylsulfanyl)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2508760.png)

![2-(4-Fluorophenyl)-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]imidazo[1,2-a]pyridine](/img/structure/B2508762.png)